molecular formula C18H23ClN2O3S B13787741 (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride CAS No. 947532-50-5

(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Cat. No.: B13787741
CAS No.: 947532-50-5
M. Wt: 382.9 g/mol
InChI Key: CINYIDVMTVBRGW-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a chemical compound with the molecular formula C18H25ClN2O3S. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a methoxy-benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybenzenesulfonyl chloride with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or methoxy-benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.

Scientific Research Applications

(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

Uniqueness

(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

947532-50-5

Molecular Formula

C18H23ClN2O3S

Molecular Weight

382.9 g/mol

IUPAC Name

(3S)-3-benzyl-1-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-12-11-19-16(14-20)13-15-7-3-2-4-8-15;/h2-10,16,19H,11-14H2,1H3;1H/t16-;/m0./s1

InChI Key

CINYIDVMTVBRGW-NTISSMGPSA-N

Isomeric SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN[C@H](C2)CC3=CC=CC=C3.Cl

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCNC(C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.